

The Role of Diethanolamine in Surfactant and Detergent Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diethanolamine**

Cat. No.: **B148213**

[Get Quote](#)

Introduction

Diethanolamine (DEA), a versatile organic compound with the formula $\text{HN}(\text{CH}_2\text{CH}_2\text{OH})_2$, is a cornerstone in the synthesis of a significant class of non-ionic surfactants known as fatty acid diethanolamides.^{[1][2]} Its bifunctional nature, possessing both a secondary amine and two hydroxyl groups, allows it to react with fatty acids or their esters to form amides with desirable surface-active properties.^{[1][2]} These diethanolamide surfactants are widely incorporated into liquid laundry and dishwashing detergents, shampoos, cosmetics, and hair conditioners as foam boosters, viscosity enhancers, and emulsifying agents.^{[3][4]} This document provides detailed application notes and experimental protocols for the synthesis of surfactants using **diethanolamine**, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Application Notes

Diethanolamine-based surfactants, primarily fatty acid diethanolamides, are valued for their excellent foaming and viscosity-building characteristics. They are often used as co-surfactants in formulations to improve the stability and texture of the final product. The general synthesis route involves the condensation reaction of **diethanolamine** with fatty acids, fatty acid methyl esters, or triglycerides (oils).^{[5][6][7]} The choice of the fatty acid source (e.g., coconut oil, palm oil, lauric acid) determines the specific properties of the resulting surfactant.^[8]

Commonly synthesized diethanolamides include:

- Cocamide DEA: Derived from coconut oil fatty acids, it is widely used for its excellent foaming and thickening properties in shampoos and hand soaps.[1][9]
- Lauramide DEA: Synthesized from lauric acid, it provides good viscosity and foam stabilization.[1]
- Oleamide DEA: Derived from oleic acid, it functions as an emulsifier and corrosion inhibitor in various formulations.[10]

The synthesis is typically carried out at elevated temperatures and may be catalyzed by alkaline catalysts such as sodium methoxide or sodium hydroxide to achieve high conversion rates.[5][7][11]

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of diethanolamide surfactants.

Table 1: Reaction Conditions for the Synthesis of N-acyl Diethanolamides

Fatty Acid Source	Diethanolamine Ratio (w/w or molar)	Catalyst	Conc. (% w/w)	Temperature (°C)	Time (h)	Conversion/Yield (%)	Reference
Lauric Acid	2:1 (Fatty Acid:DEA)	Sodium Methoxide	5%	90	2	Not Specified	[11]
Palmitic Acid	2:1 (Fatty Acid:DEA)	Sodium Methoxide	5%	90	2	Not Specified	[11]
Stearic Acid	2:1 (Fatty Acid:DEA)	Sodium Methoxide	5%	90	2	Not Specified	[11]
Succinic Acid	2:1 (Fatty Acid:DEA)	Sodium Methoxide	5%	100	2	Not Specified	[11]
Palm Oil Methyl Ester	1:5 (Methyl Ester:DEA)	NaOH	5%	Not Specified	Not Specified	68.95	[5]
Baphia nitida Seed Oil	1:6 (Oil:DEA)	Sodium Methoxide	2%	115	Monitored by TLC	Not Specified	[7]
Used Cooking Oil Methyl Ester	Not Specified	CaO/Zeolite	5%	Not Specified	Not Specified	92.91	[12]
Used Cooking Oil	Not Specified	K ₂ CO ₃ /Zelite	Not Specified	60	2	92	[13]

Methyl

Ester

Horse	1:1 (Fatty			Not	Not	Not	
Fatty	Acid:DEA	Al ₂ O ₃	3%	Specified	Specified	Specified	[14]
Acid)						

Table 2: Physicochemical Properties of Synthesized Diethanolamide Surfactants

Surfactant	Acid Number	Saponification Number	Critical Micelle Concentration (CMC)	Hydrophilic-Lipophilic Balance (HLB)	Reference
N-lauroyl diethanolamine	47.41	23.84	0.63 mM	Not Specified	[6] [11]
N-palmitoyl diethanolamine	40.67	36.47	Not Specified	Not Specified	[11]
N-stearoyl diethanolamine	22.44	7.01	Not Specified	Not Specified	[11]
Nsuccinyl diethanolamine	63.11	57.50	Not Specified	Not Specified	[11]
Diethanolamine from Palm Oil	Not Specified	Not Specified	5 g/mL	5.940	[5]
Diethanolamine from Baphia nitida Seed Oil	Not Specified	Not Specified	Surface Tension: 28.69 mN/m	Not Specified	[7]
Diethanolamine from Used Cooking Oil	Not Specified	Not Specified	1.5 g/L	10.59	[12]

Experimental Protocols

Protocol 1: Synthesis of N-Palmitoyl Diethanolamine via Amidation of Palmitic Acid

This protocol is based on the methodology described for the synthesis of N-acyl alkanolamide surfactants.[\[11\]](#)

Materials:

- Palmitic acid
- **Diethanolamine** (DEA)
- Sodium methoxide (catalyst)
- tert-Amyl alcohol (solvent)
- Three-neck flask
- Heating mantle with magnetic stirrer
- Condenser
- Thermometer

Procedure:

- Place 15 g of palmitic acid and **diethanolamine** in a 2:1 weight ratio into a three-neck flask equipped with a magnetic stirrer, condenser, and thermometer.
- Add tert-amyl alcohol as a solvent.
- Add 5% (by weight of reactants) of sodium methoxide catalyst to the mixture.
- Heat the reaction mixture to 90°C with continuous stirring.
- Maintain the reaction at 90°C for 2 hours.
- After 2 hours, stop the heating and allow the mixture to cool to room temperature.
- The resulting product, N-palmitoyl **diethanolamine**, can be purified and characterized.

Protocol 2: Synthesis of Diethanolamide Surfactant from Vegetable Oil

This protocol is a generalized procedure based on the amidation of triglycerides.[\[7\]](#)

Materials:

- Vegetable oil (e.g., Baphia nitida seed oil)
- **Diethanolamine** (DEA)
- Sodium methoxide (catalyst)
- Round bottom flask
- Oil bath
- Mechanical stirrer
- Thermometer
- Condenser
- Thin-Layer Chromatography (TLC) supplies for monitoring

Procedure:

- Set up a round bottom flask in an oil bath equipped with a mechanical stirrer, thermometer, and condenser.
- Add the vegetable oil and **diethanolamine** to the flask in a 1:6 molar ratio (oil:DEA).
- Add sodium methoxide catalyst, 2% by weight of the total reactants.
- Heat the reaction mixture to 115°C with continuous stirring.
- Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin-Layer Chromatography (TLC).

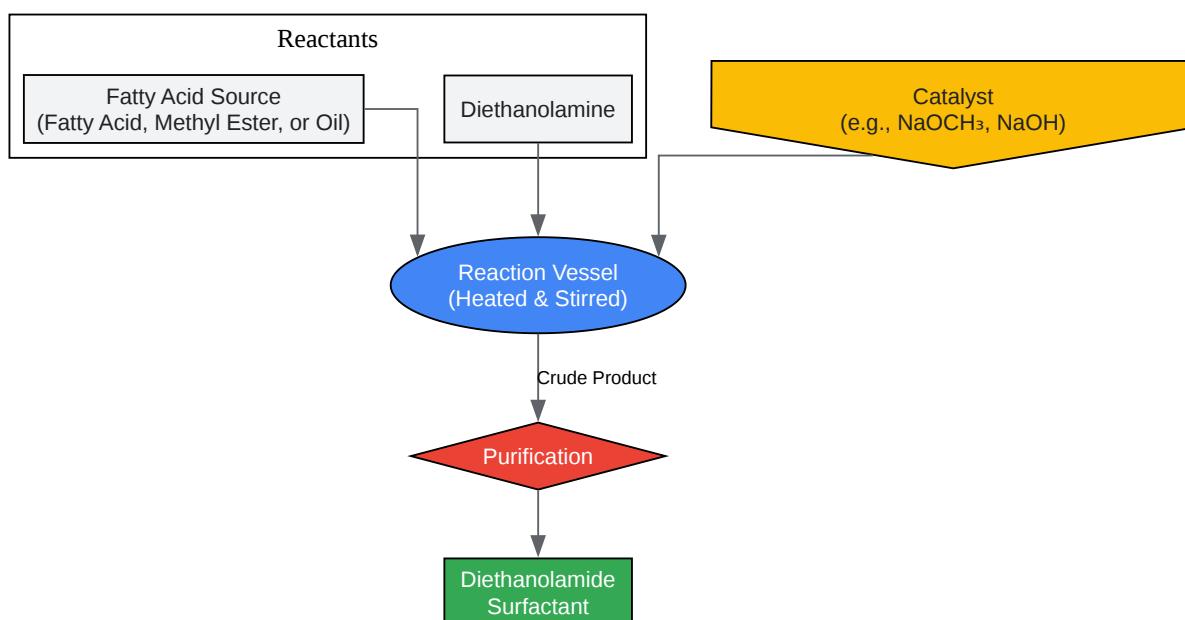
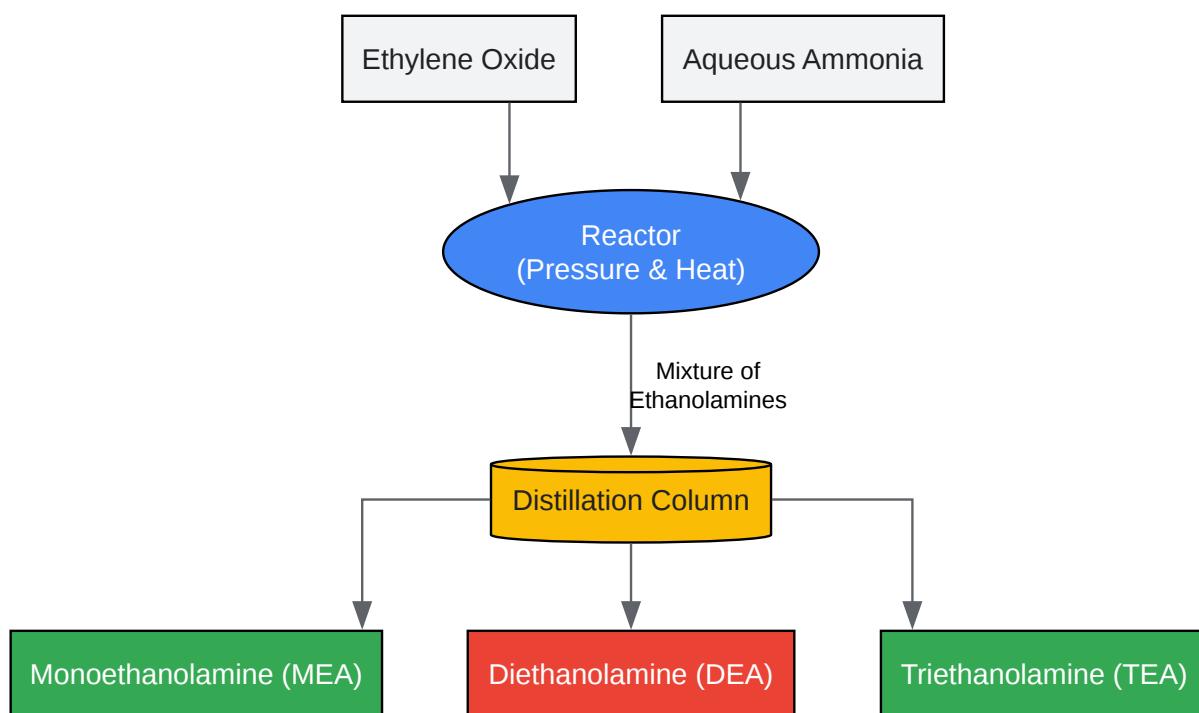
- Once the reaction is complete (as indicated by TLC), cool the mixture.
- The crude diethanolamide surfactant can then be purified.

Protocol 3: Synthesis of Diethanolamide from Methyl Esters

This protocol is based on the amidation of fatty acid methyl esters.[\[5\]](#)[\[13\]](#)

Materials:

- Fatty acid methyl esters (e.g., from palm oil or used cooking oil)
- Diethanolamine (DEA)**
- Sodium hydroxide (NaOH) or a solid catalyst (e.g., K₂CO₃/zeolite)
- Reflux apparatus



Procedure:

- Combine the fatty acid methyl esters and **diethanolamine** in a suitable molar ratio (e.g., 1:5 methyl ester:DEA) in a round bottom flask.
- Add the chosen catalyst (e.g., 5% NaOH by weight).
- Set up the apparatus for reflux and heat the mixture under stirring. The reaction temperature will depend on the specific reactants and catalyst (e.g., 60°C for K₂CO₃/zeolite).
- Continue the reaction for a set period (e.g., 2 hours).
- After the reaction is complete, cool the mixture and separate the diethanolamide surfactant from the catalyst and any unreacted starting materials.

Mandatory Visualizations

Synthesis of Diethanolamine

Diethanolamine itself is produced industrially through the reaction of ethylene oxide with aqueous ammonia.[15][16] The reaction yields a mixture of monoethanolamine (MEA), **diethanolamine** (DEA), and triethanolamine (TEA), which are then separated by distillation.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Diethanolamine - Wikipedia [en.wikipedia.org]
- 3. DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rockchemicalsinc.com [rockchemicalsinc.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis and surface-active property of diethanolamide and epoxidised diethanolamide surfactant from the seed oil of *Baphia nitida* - Arabian Journal of Chemistry [arabjchem.org]
- 8. COCONUT OIL DIETHANOLAMINE CONDENSATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. yeserchem.com [yeserchem.com]
- 10. soybean oil fatty acid diethanolamide Supplier | Padidavarandegan Jam Co. [padidavarandegan.com]
- 11. arpnjournals.org [arpnjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. allhdi.com [allhdi.com]
- 16. CN102030666A - New process for synthesizing diethanol amine - Google Patents [patents.google.com]

- To cite this document: BenchChem. [The Role of Diethanolamine in Surfactant and Detergent Synthesis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148213#use-of-diethanolamine-in-the-synthesis-of-surfactants-and-detergents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com